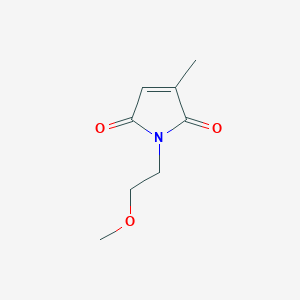![molecular formula C11H9N3S B1517549 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile CAS No. 1019601-20-7](/img/structure/B1517549.png)
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile
Vue d'ensemble
Description
“4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile” is a chemical compound with the CAS Number: 1019601-20-7 . It has a molecular weight of 215.28 and is known to exist in a powder form . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.28 . It is known to exist in a powder form . The compound is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile , have been studied for their antimicrobial properties. They are known to act against a variety of bacterial and fungal species. The compound’s structure allows it to interact with microbial enzymes or receptors, disrupting their function and leading to the inhibition of microbial growth .
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer activity. For instance, they have been evaluated against certain cancer cell lines, such as the estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7), showing potential as therapeutic agents in cancer treatment .
Antitubercular Activity
Thiazole derivatives have also been identified as potential antitubercular agents. Their ability to inhibit mycobacterial growth makes them candidates for the development of new treatments for tuberculosis, which remains a significant global health challenge .
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds can modulate inflammatory pathways and reduce pain perception, making them useful in the development of new anti-inflammatory and pain-relief medications .
Neuroprotective Activity
Thiazoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. They may help in the synthesis of neurotransmitters or protect neural tissue from damage, contributing to the treatment of neurodegenerative disorders .
Agricultural Applications
In the agricultural sector, thiazole derivatives have been explored as herbicides and fungicides. They can inhibit essential enzymes in plants or fungi, providing a means to control the growth of unwanted plants or the spread of fungal infections in crops .
Propriétés
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESEHNUSFUSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)





![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)


![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

